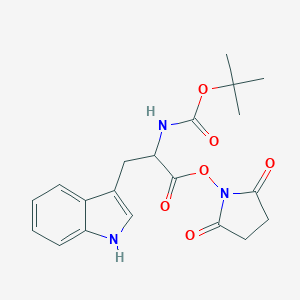

Boc-Trp-OSu

Description

Significance of Activated Amino Acid Derivatives in Peptide Chemistry

Peptide bond formation is the cornerstone of peptide synthesis, involving the creation of an amide linkage between the carboxyl group of one amino acid and the amino group of another. bachem.comthermofisher.comnih.gov To achieve this, the carboxyl group must be rendered more electrophilic, a process known as activation. Activated amino acid derivatives, such as N-hydroxysuccinimide (NHS) esters, are widely employed for this purpose. chemicalbook.comgoogle.com NHS esters are valued for their favorable balance of reactivity and stability, allowing for efficient coupling reactions while exhibiting a relative resistance to hydrolysis. chemicalbook.com The N-hydroxysuccinimide moiety acts as an effective leaving group, promoting the formation of a stable amide bond and contributing to high yields and purity in the synthesized peptide. chemicalbook.comnih.gov

The integrity of peptide synthesis also relies on the strategic use of protecting groups. To prevent uncontrolled self-condensation or polymerization, the alpha-amino group of each amino acid must be temporarily masked. nih.govpeptide.comsigmaaldrich.compeptide.com The tert-butyloxycarbonyl (Boc) and fluorenylmethoxycarbonyl (Fmoc) groups are the most common protecting groups, chosen for their orthogonality—meaning they can be selectively removed under specific chemical conditions without affecting other protected functional groups or the growing peptide chain. peptide.compeptide.com Furthermore, reactive side chains, such as the indole (B1671886) ring of tryptophan, may also require protection depending on the specific synthetic strategy. peptide.compeptide.com

Overview of Boc-Trp-OSu as a Key Reagent in Organic Synthesis

N-alpha-Boc-L-tryptophan N-hydroxysuccinimide ester (CAS No. 3392-11-8) is a pre-activated derivative of the essential amino acid L-tryptophan. chemimpex.comchembk.comchemscene.com This compound features the widely used Boc protecting group on its alpha-amino terminus and the reactive N-hydroxysuccinimide (OSu) ester functionality at its carboxyl terminus. chemimpex.comchemimpex.com This structural combination makes this compound a highly valuable reagent in organic synthesis, particularly for its role in peptide chemistry, where it facilitates the efficient incorporation of tryptophan residues. chemimpex.comchembk.com

Tryptophan's indole side chain can be prone to oxidation or modification under certain reaction conditions, making its controlled integration into peptide sequences crucial. peptide.com this compound simplifies this process by providing a pre-activated and protected form of tryptophan ready for coupling. Beyond its direct application in peptide synthesis, this compound finds utility in drug development, contributing to the creation of pharmaceuticals and targeted therapeutic agents. chemimpex.comchemimpex.com Its reactive NHS ester group also makes it suitable for bioconjugation, enabling the covalent attachment of peptides to proteins or other biomolecules, as well as the labeling of peptides and proteins with various functional groups. chemicalbook.comnih.govchemimpex.comchemimpex.com

Research has demonstrated the versatility and effectiveness of this compound across various synthetic methodologies. Studies have reported its use in achieving high yields and maintaining excellent enantiomeric purity in peptide synthesis, even under specialized conditions such as reactive extrusion and solvent-free mechanochemical approaches. researchgate.netresearchgate.netrsc.org For instance, the synthesis of dipeptides like Boc-Trp-Gly-OMe has been achieved with high yields and preserved stereochemistry using optimized reactive extrusion protocols. researchgate.netresearchgate.net Related derivatives, such as Fmoc-Trp-OSu, have also shown comparable efficacy in similar coupling reactions, underscoring the utility of N-hydroxysuccinimide activated tryptophan derivatives in general. beilstein-journals.org

Data Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| Chemical Name | N-alpha-Boc-L-tryptophan N-Hydroxysuccinimide Ester | chemimpex.comchembk.com |

| CAS Number | 3392-11-8 | chemimpex.comchembk.com |

| Molecular Formula | C20H23N3O6 | chemimpex.com |

| Molecular Weight | 401.42 | chemimpex.com |

| Appearance | White to off-white powder | chemimpex.com |

| Purity | ≥ 97% (HPLC) | chemimpex.com |

| Melting Point | 141-146 °C | chemimpex.com |

| Optical Rotation | -24.0±1° (c= 1% dioxane) | chemimpex.com |

Data Table 2: Research Findings on this compound in Peptide Synthesis

| Reaction/Application | Conditions | Yield / Outcome | Source |

| Synthesis of Boc-Trp-Gly-OMe (Reactive Extrusion) | 40 °C, 10 min recirculation, 150 rpm | 85% yield, >99% ee | researchgate.netresearchgate.net |

| Synthesis of Boc-Trp-Phe-OMe (Reactive Extrusion) | Optimized reactive extrusion conditions | 61% yield, >99% de | researchgate.net |

| Synthesis of Fmoc-Trp-pNA (Selenocarboxylate/Azide Amidation) | NaHSe (1.2 equiv), Fmoc-Trp-OSu (1.2 equiv) in THF/2-PrOH at 0 °C for 1h, then azide | 94% yield | beilstein-journals.org |

| Synthesis of Fmoc-Trp-AMC (Selenocarboxylate/Azide Amidation) | NaHSe (1.2 equiv), Fmoc-Trp-OSu (1.2 equiv) in THF/2-PrOH at 0 °C for 1h, then azide | 82% yield | beilstein-journals.org |

| Hydrolysis of this compound | (Observed as byproduct) | Formation of Boc-Trp-OH | researchgate.netresearchgate.net |

Structure

3D Structure

Properties

IUPAC Name |

(2,5-dioxopyrrolidin-1-yl) 3-(1H-indol-3-yl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H23N3O6/c1-20(2,3)28-19(27)22-15(18(26)29-23-16(24)8-9-17(23)25)10-12-11-21-14-7-5-4-6-13(12)14/h4-7,11,15,21H,8-10H2,1-3H3,(H,22,27) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CPJXMXQYRHNIFU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC(CC1=CNC2=CC=CC=C21)C(=O)ON3C(=O)CCC3=O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H23N3O6 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

401.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3392-11-8 | |

| Record name | NSC164059 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=164059 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

Synthetic Methodologies and Chemical Transformations of Boc Trp Osu

Canonical Synthetic Routes to Boc-Trp-OSu

The traditional synthesis of this compound is a well-established process in peptide chemistry, primarily revolving around the activation of the carboxylic acid of Boc-protected tryptophan.

Carboxylic Acid Activation Strategies

The formation of the active N-hydroxysuccinimide ester from N-Boc-L-tryptophan is a critical step in the synthesis of this compound. This transformation is typically achieved through the use of a coupling agent that facilitates the reaction between the carboxylic acid and N-Hydroxysuccinimide (NHS). One of the most common methods involves the use of carbodiimides, such as N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC), in an appropriate organic solvent like dichloromethane (B109758) or dimethylformamide (DMF). rsc.org

The general procedure involves dissolving the N-Boc-L-tryptophan and NHS in the chosen solvent, followed by the addition of the carbodiimide (B86325). The reaction mixture is stirred at room temperature until the formation of the activated ester is complete. The carbodiimide activates the carboxylic acid by forming a highly reactive O-acylisourea intermediate. This intermediate then readily reacts with NHS to form the desired this compound and a urea (B33335) byproduct (e.g., dicyclohexylurea if DCC is used).

An alternative to carbodiimides involves the use of halophosphoric acid esters in the presence of a base. google.com This method provides a different pathway for the activation of the carboxylic acid, leading to the formation of the succinimidyl ester. google.com

Role of N-Hydroxysuccinimide in Ester Formation

N-Hydroxysuccinimide (NHS) plays a crucial role in the synthesis of this compound by forming a highly reactive yet relatively stable active ester. The N-hydroxysuccinimide ester group is an excellent leaving group, making the carbonyl carbon highly susceptible to nucleophilic attack by the amino group of another amino acid or peptide. This high reactivity facilitates the efficient formation of a stable amide bond under mild conditions. chemimpex.com

The stability of the NHS ester under typical reaction and storage conditions is another key advantage. chemimpex.com It is generally stable enough to be isolated and purified, allowing for its use as a reliable reagent in subsequent peptide coupling steps. This stability, combined with its high reactivity towards amines, makes NHS a preferred activating agent in peptide synthesis.

Emergent Mechanochemical Synthesis Approaches for this compound

In recent years, mechanochemistry has emerged as a sustainable and efficient alternative to traditional solvent-based synthetic methods. These techniques, which utilize mechanical energy to induce chemical reactions, offer several advantages, including reduced solvent waste and potentially faster reaction times. nih.gov

Reactive Extrusion Methodologies

Reactive extrusion, particularly twin-screw extrusion (TSE), is a promising solvent-free technique for continuous and scalable chemical synthesis. digitellinc.comrsc.org While direct synthesis of this compound via reactive extrusion is not yet widely documented, the principles of this technology are applicable to the amide bond formations central to its use. digitellinc.comchemrxiv.org Reactive extrusion has been successfully employed for the synthesis of various amides, demonstrating its potential for peptide bond formation. chemrxiv.orgchemrxiv.orgresearchgate.net

In a typical reactive extrusion process, solid reactants are fed into an extruder where they are mixed, heated, and conveyed by rotating screws. The mechanical and thermal energy generated within the extruder facilitates the chemical reaction. rsc.org This method has been shown to be effective for the synthesis of active pharmaceutical ingredients (APIs) containing amide bonds, suggesting its future applicability in peptide synthesis and the production of reagents like this compound. chemrxiv.org

Ball-Milling Techniques for Amidation Reactions

Ball milling is another mechanochemical technique that has gained traction in organic synthesis, including peptide synthesis. uni-ruse.bgacsgcipr.org This method involves the grinding of reactants in a jar with milling balls, where the impact and frictional forces provide the energy for the reaction to occur. uni-ruse.bg Ball milling has been successfully used for the epimerization-free synthesis of peptides and the formation of amide bonds from esters. acs.orgthieme-connect.com

The application of ball milling to the synthesis of protected amino acid derivatives has been demonstrated, showcasing its potential for preparing compounds like this compound. rsc.org For instance, the synthesis of a hexapeptide has been achieved on a gram scale using a ball mill, highlighting the scalability of this solvent-minimized approach. chemistryviews.org The direct amidation of esters has also been achieved under ball milling conditions, further expanding the utility of this technique in peptide chemistry. cardiff.ac.uk

Derivatization of Tryptophan Residues for Boc-Chemistry

The indole (B1671886) side chain of tryptophan can be chemically modified to introduce new functionalities or to protect it during peptide synthesis. The Boc (tert-butyloxycarbonyl) protecting group is commonly used for the α-amino group of tryptophan. rsc.orgrsc.org

The indole nitrogen of tryptophan can also be protected, often with another Boc group, to prevent side reactions during peptide synthesis. This is particularly important when harsh acidic conditions are used for the deprotection of the α-amino Boc group, as the unprotected indole ring can be susceptible to modification. The synthesis of Nin-Boc-tryptophan derivatives has been described, and their utility in peptide synthesis has been demonstrated. rsc.org

Furthermore, the indole ring itself can be a target for derivatization to create unnatural amino acids with unique properties. For example, a method for the C7-boronation of N-Boc-L-tryptophan methyl ester has been developed, providing a route to various C7-substituted tryptophan derivatives. acs.org This highlights the versatility of Boc-protected tryptophan as a building block for creating novel peptide structures.

Synthesis of Indole-Protected Tryptophan Derivatives for Boc-Strategy

The indole side chain of tryptophan is susceptible to side reactions, such as oxidation and alkylation, under the acidic conditions often employed in peptide synthesis for the removal of protecting groups. clockss.orgbiosynth.com To mitigate these undesirable reactions, protection of the indole nitrogen is a common and often necessary strategy. peptide.comresearchgate.net The use of an indole-protected tryptophan derivative is particularly crucial when sulfonyl-based protecting groups are used for other amino acids, like arginine, as this can prevent the transfer of the sulfonyl group to the tryptophan indole ring during cleavage. peptide.com

A variety of protecting groups have been developed for the indole moiety, each with its own set of conditions for introduction and removal. In the context of the Boc-strategy for N-terminal protection, several indole-protecting groups are compatible.

Formyl (For) Group: The formyl group is a widely used protecting group for the indole nitrogen of tryptophan in Boc-based solid-phase peptide synthesis (SPPS). peptide.comsigmaaldrich.com The resulting derivative, Boc-Trp(For)-OH, can be activated to its OSu ester, Boc-Trp(For)-OSu, for efficient coupling. datainsightsmarket.com The formyl group is stable under the conditions required to remove the Boc group but can be cleaved using methods such as treatment with piperidine (B6355638) in DMF or thiolytically during the final cleavage from the resin. peptide.comsigmaaldrich.com

tert-Butoxycarbonyl (Boc) Group: The Boc group itself can be used to protect the indole nitrogen. google.comrsc.org This offers the advantage of simultaneous deprotection of both the alpha-amino and the indole-Boc groups with trifluoroacetic acid (TFA). rsc.org The synthesis of Nin-Boc-tryptophan derivatives can be achieved by treating the corresponding tryptophan ester with di-tert-butyl dicarbonate (B1257347) (Boc2O) in the presence of a catalyst like 4-dimethylaminopyridine (B28879) (DMAP). rsc.org The resulting fully protected amino acid can then be converted to its active ester for peptide coupling.

Mesitylene-2-sulfonyl (Mts) Group: The Mts group is another electron-withdrawing group employed to protect the indole ring, reducing its nucleophilicity and susceptibility to side reactions. clockss.org Boc-Trp(Mts)-OH is stable to TFA treatment used for Nα-Boc deprotection. clockss.org This derivative can be incorporated into peptide chains, and the Mts group is typically removed at the final cleavage step using strong acids like trifluoromethanesulfonic acid in the presence of a scavenger such as thioanisole. clockss.org

Table 1: Common Indole-Protecting Groups for Boc-Tryptophan in Peptide Synthesis

| Protecting Group | Structure | Cleavage Conditions | Key Features |

| Formyl (For) | -CHO | Piperidine in DMF; Thiolysis | Stable to standard Boc deprotection conditions. peptide.comsigmaaldrich.com |

| tert-Butoxycarbonyl (Boc) | -C(O)OtBu | Trifluoroacetic Acid (TFA) | Allows for simultaneous deprotection with the Nα-Boc group. rsc.org |

| Mesitylene-2-sulfonyl (Mts) | -SO2-C6H2(CH3)3 | Strong acids (e.g., TFMSA)/thioanisole | Stable to TFA; reduces indole nucleophilicity. clockss.org |

Generation of Modified Tryptophan Building Blocks

The unique chemical properties of the tryptophan indole ring make it a target for chemical modifications to generate non-canonical amino acids. researchgate.net These modified tryptophan building blocks are valuable tools for creating peptides with altered biological activity, improved stability, or novel functionalities for use as probes in chemical biology. researchgate.netnih.gov this compound can serve as a versatile starting material or a key intermediate in the synthesis of such modified tryptophan analogs.

Modifications at the Indole Ring:

The indole nucleus can undergo various chemical transformations to introduce new functional groups.

Alkylation: The indole nitrogen can be alkylated to produce 1-alkyltryptophan derivatives. nih.gov A general synthetic route involves the protection of the α-amino group of tryptophan with a Boc group, followed by simultaneous protection of the carboxylic acid and alkylation of the indole nitrogen using an alkyl bromide in the presence of a base. nih.gov Subsequent deprotection yields the desired 1-alkyltryptophan.

Halogenation and Formylation: Photochemical reactions of tryptophan residues with halocompounds can lead to modifications such as formylation of the indole ring. nih.gov For instance, reaction with chloroform (B151607) under UV irradiation can introduce a formyl group. nih.gov

Trifluoromethylthiolation: The introduction of a trifluoromethylthio (SCF3) group onto the indole ring significantly increases the hydrophobicity of the amino acid. acs.org This modification can be achieved on protected tryptophan derivatives and has been demonstrated in the late-stage functionalization of peptides. acs.org

Arylation: Metal-free photoredox catalysis allows for the C2-arylation of the indole ring of tryptophan derivatives using aryldiazonium salts. acs.org This method provides a route to introduce various aryl groups, which can serve as stable linkers for bioconjugation. acs.org

Enzymatic Synthesis of Tryptophan Analogs:

Biocatalysis offers a powerful and stereoselective approach to synthesizing tryptophan analogs. The enzyme tryptophan synthase (TrpS) and its engineered variants can catalyze the formation of various tryptophan derivatives from indole analogs and serine. acs.orgnih.gov While not directly involving this compound as a substrate, these enzymatic methods provide access to a wide range of modified tryptophan building blocks that can subsequently be protected with a Boc group and activated as OSu esters for peptide synthesis.

Table 2: Examples of Modified Tryptophan Building Blocks

| Modification | Reagents/Method | Position of Modification | Resulting Functionality/Property |

| Alkylation | Alkyl bromide, base | Indole N1 | Altered electronic and steric properties. nih.gov |

| Formylation | Chloroform, UV light | Indole ring | Introduction of a reactive carbonyl group. nih.gov |

| Trifluoromethylthiolation | Electrophilic SCF3 reagent | Indole ring | Increased local hydrophobicity. acs.org |

| Arylation | Aryldiazonium salt, photoredox catalyst | Indole C2 | Stable linker for bioconjugation. acs.org |

The development of new synthetic methods continues to expand the toolbox for creating novel tryptophan building blocks, enabling the synthesis of peptides with tailored properties for a wide range of applications in medicinal chemistry and biological research.

Applications of Boc Trp Osu in Peptide Synthesis

Solid-Phase Peptide Synthesis (SPPS) Protocols Utilizing Boc-Trp-OSu

This compound is primarily employed in SPPS, a methodology where a peptide chain is progressively built on an insoluble polymer support. biosynth.com The general SPPS cycle involves anchoring the first amino acid to the resin, followed by repetitive cycles of Nα-deprotection and coupling of the next protected amino acid until the desired sequence is complete. peptide.compeptide.com

This compound is a cornerstone of the Boc/Benzyl (B1604629) (Boc/Bzl) protection strategy, one of the original and still relevant approaches to SPPS. peptide.compeptide.com In this scheme, the temporary Nα-protecting group is the acid-labile Boc group, while semi-permanent side-chain protection is typically provided by benzyl (Bzl)-based groups. biosynth.compeptide.com

The Boc/Bzl strategy is considered "quasi-orthogonal" because both types of protecting groups are removed by acidic reagents, but their lability to acid differs significantly. biosynth.compeptide.com The Nα-Boc group is cleaved under moderate acidic conditions, typically using 25-50% trifluoroacetic acid (TFA) in dichloromethane (B109758) (DCM). peptide.comuwec.edu In contrast, the benzyl-based side-chain protecting groups and the peptide-resin linkage require much stronger acids for cleavage, such as anhydrous hydrogen fluoride (B91410) (HF) or trifluoromethanesulfonic acid (TFMSA). peptide.compeptide.com

The integration of this compound into a Boc/Bzl SPPS cycle proceeds as follows:

Deprotection: The Nα-Boc group of the resin-bound peptide is removed with TFA/DCM to expose a free amino group (as a TFA salt). peptide.com

Neutralization: The protonated amine is neutralized to the free amine using a tertiary amine base, such as N,N-diisopropylethylamine (DIEA), to prepare it for coupling. uwec.edu

Coupling: A solution of this compound in a suitable solvent like dimethylformamide (DMF) is added to the resin. The activated OSu ester reacts with the free amine of the peptide chain to form a new peptide bond, thus incorporating the tryptophan residue. chempep.com

Washing: The resin is thoroughly washed to remove excess reagents and byproducts, preparing it for the next synthesis cycle. peptide.com

This cycle is repeated for each amino acid in the sequence. The use of the pre-activated this compound can streamline the coupling step by eliminating the need for in situ activation reagents.

The primary goal during the coupling step is to achieve a high yield of the desired peptide bond formation while minimizing side reactions, especially racemization of the activated amino acid. chempep.comnih.gov this compound, as an active ester, is designed for efficient acylation. However, the conditions must be carefully controlled.

Coupling Efficiency: The reactivity of active esters like OSu is generally lower than that of carbodiimide-generated species or uronium/phosphonium (B103445) salts (e.g., HBTU, PyBOP). chempep.comacs.org To enhance coupling efficiency, particularly for sterically hindered sequences, catalysts or additives such as 1-hydroxybenzotriazole (B26582) (HOBt) can be included. chempep.com HOBt can react with the OSu ester to form a more reactive intermediate HOBt-ester in situ, which accelerates the acylation rate.

Racemization Control: Nα-urethane protected amino acids, including those with Boc protection, are generally resistant to racemization during activation and coupling. nih.gov This is a key advantage of the urethane-type protecting groups. researchgate.net However, racemization is not entirely eliminated and can occur under certain conditions, such as prolonged exposure to base during coupling. chempep.com The use of pre-formed, crystalline active esters like this compound helps to minimize racemization by providing a controlled and purified source of the activated amino acid, avoiding potential side reactions associated with in situ activation mixtures.

Table 1: Comparison of Coupling Strategies in Peptide Synthesis

| Coupling Method | Common Reagents | Advantages | Disadvantages | Racemization Risk |

|---|---|---|---|---|

| Active Esters | Boc-AA-OSu, Fmoc-AA-ONp | Simple protocol, reduced risk of side reactions from activation step. chempep.com | Generally slower coupling rates compared to other methods. chempep.com | Low, especially with urethane (B1682113) protection. nih.gov |

| Carbodiimides | DCC, DIC + Additive (HOBt, HOAt) | High coupling efficiency, widely applicable. chempep.com | Formation of insoluble urea (B33335) byproduct (with DCC), potential for side reactions. chempep.comchempep.com | Low with additives like HOBt or HOAt. chempep.comacs.org |

| Uronium/Aminium Salts | HBTU, HATU, HCTU | Very fast and efficient coupling. chempep.comacs.org | Reagents can be expensive, potential for side reactions like guanidinylation. chempep.com | Low, as reagents are based on HOBt/HOAt. acs.org |

| Phosphonium Salts | PyBOP, PyAOP | High efficiency, particularly for difficult couplings. acs.org | Can be expensive, byproducts must be thoroughly washed away. | Low. acs.org |

The indole (B1671886) side chain of tryptophan is highly susceptible to modification under the acidic conditions used in Boc-SPPS, necessitating specific strategies to ensure the integrity of the final peptide. wiley-vch.decore.ac.uk

During the Nα-Boc deprotection step with TFA, a reactive tert-butyl carbonium ion (t-butyl cation) is generated. peptide.compeptide.com This electrophilic species can attack the electron-rich indole ring of tryptophan, leading to the formation of unwanted tert-butylated peptide byproducts. peptide.comwiley-vch.de This side reaction can significantly reduce the yield of the desired peptide.

To prevent this, "scavengers" are added to the deprotection solution. These are nucleophilic compounds that react with and trap the t-butyl cations before they can modify the tryptophan residue. peptide.comcore.ac.uk

Common Scavengers for Boc Deprotection:

Thioanisole: An effective scavenger that readily reacts with carbocations.

Thiophenol: Used for its high nucleophilicity. chempep.com

Dithioethane (DTE): Often added at a low concentration (e.g., 0.5%) to the TFA/DCM solution to scavenge cations. peptide.com

Indole: Can be used as a competitive substrate to protect the tryptophan within the peptide chain. researchgate.net

Water: Acts as a moderate scavenger. chempep.com

Table 2: Effectiveness of Scavengers in Preventing Tryptophan Alkylation

| Scavenger | Mechanism of Action | Typical Concentration | Efficacy | Reference |

|---|---|---|---|---|

| Dithioethane (DTE) | Nucleophilic trapping of carbocations. | 0.5% in TFA/DCM | High | peptide.com |

| Thioanisole | Aromatic nucleophile that traps electrophiles. | 1-5% in cleavage cocktail | High | peptide.com |

| Indole | Acts as a competitive substrate for alkylation. | 1% in cleavage cocktail | Moderate to High | researchgate.net |

| Water | Nucleophile that converts carbocations to tert-butanol. | 5% in TFA (cleavage) | Moderate | chempep.com |

When synthesizing peptides containing both tryptophan and arginine, a significant side reaction can occur during the final cleavage step. Arginine is often protected with sulfonyl-based groups like tosyl (Tos) or 2,2,5,7,8-pentamethylchroman-6-sulfonyl (Pmc). peptide.com During strong acid cleavage (e.g., with HF), these protecting groups are removed, generating sulfonyl cations that can electrophilically attack the tryptophan indole ring. peptide.com

The most effective strategy to prevent this is to protect the indole nitrogen of tryptophan itself. While this compound has an unprotected indole, for sequences containing arginine, a different tryptophan derivative is often used in Boc chemistry:

Nα-Boc-Nin-formyl-L-tryptophan (Boc-Trp(For)-OH): The formyl (For) group on the indole nitrogen deactivates the ring towards electrophilic attack. peptide.compeptide.com This group must be removed after synthesis, typically with a piperidine (B6355638) solution, before the final acid cleavage. chempep.com

Alternatively, using Nin-Boc protected tryptophan can also suppress these side reactions. peptide.comgoogle.com The Nin-Boc group is cleaved by TFA, but it first forms an indole-carboxy intermediate that protects the side chain from alkylation before it decarboxylates. peptide.com

The lability of the Boc group, while essential for its role as a temporary protector, also presents a challenge. Premature or partial deprotection of the Nα-Boc group can occur if the peptide-resin is exposed to even mildly acidic conditions outside of the dedicated deprotection step. This can lead to the formation of deletion sequences where an amino acid is missing from the final peptide.

Furthermore, during the synthesis of long peptides, the repeated exposure to moderate acid during the deprotection cycles can lead to a gradual loss of acid-labile side-chain protecting groups (e.g., benzyl esters), a phenomenon known as "progressive loss of protection". wiley-vch.de

Control measures include:

Strict Protocol Adherence: Ensuring that acidic conditions are only applied during the intended deprotection step and for a controlled duration (e.g., 20-30 minutes). uwec.edu

Optimized TFA Concentration: Using the lowest effective concentration of TFA (e.g., 25-50% in DCM) minimizes acid-catalyzed side reactions and premature cleavage of more stable protecting groups. peptide.comuwec.edu

Use of Stabilized Resins: Employing resins like the PAM (phenylacetamidomethyl) resin, which has a more acid-stable linkage compared to the original Merrifield resin, can reduce the loss of the peptide from the support during repeated deprotection cycles. chempep.com

Selective Deprotection Reagents: In specific cases where tert-butyl based side-chain protectors are present, highly selective reagents like HCl in dioxane have been explored to remove the Nα-Boc group while leaving the side-chain groups intact. researchgate.net

Addressing Side Reactions during Tryptophan Incorporation in SPPS

Solution-Phase Peptide Synthesis (LPPS) Applications with this compound

Liquid-phase peptide synthesis (LPPS) offers a valuable alternative to solid-phase synthesis, particularly for shorter peptides and instances where purification of intermediates is desirable. bachem.combachem.com this compound is well-suited for LPPS due to the stability of the Boc group and the reactivity of the OSu ester, which facilitates controlled peptide bond formation in solution. benchchem.combachem.com

Segment condensation is a powerful strategy in LPPS for the synthesis of larger peptides, where smaller, protected peptide fragments are coupled together. thieme-connect.de This approach can improve the solubility of intermediates and simplify purification. thieme-connect.de this compound can be incorporated into peptide fragments which are then used in these condensation strategies. For instance, a dipeptide fragment containing Boc-Trp can be synthesized and then coupled with another amino acid or peptide fragment to elongate the chain. pharm.or.jp

The choice of coupling method is critical to prevent racemization, especially when coupling peptide fragments. While various coupling reagents are available, the use of active esters like this compound provides a controlled reaction, minimizing this risk. benchchem.comthieme-connect.de The synthesis of protected peptide hydrazides from resins for subsequent fragment condensation is another established technique where tryptophan-containing segments can be prepared. peptide.compeptide.com

The pharmaceutical and chemical industries are increasingly focused on developing sustainable and environmentally friendly processes. researchgate.netresearchgate.net Traditional peptide synthesis often relies on large volumes of hazardous solvents. acs.org Consequently, significant research has been directed towards greener alternatives in LPPS.

Microwave-assisted synthesis has emerged as a technique to significantly accelerate chemical reactions, including peptide synthesis. omizzur.com When combined with aqueous media, it offers a more environmentally friendly approach by reducing or eliminating the need for organic solvents. researchgate.netnih.gov While direct examples of this compound in aqueous microwave-assisted LPPS are not extensively documented, the principles have been demonstrated with other Boc-protected amino acids. researchgate.netmdpi.com Researchers have successfully synthesized peptides in neat water under microwave irradiation using various coupling agents, showcasing the potential for this technology to be applied to this compound. researchgate.netresearchgate.net The development of water-dispersible Boc-amino acid nanoparticles further enhances the feasibility of aqueous-based peptide synthesis. mdpi.com

Table 1: Comparison of Conventional and Microwave-Assisted Peptide Synthesis

| Feature | Conventional Synthesis | Microwave-Assisted Synthesis |

|---|---|---|

| Reaction Time | Hours to days | Minutes |

| Solvents | Often toxic organic solvents (e.g., DMF, NMP) 5z.com | Can be performed in greener solvents or water researchgate.net |

| Energy Consumption | Higher due to longer reaction times | Lower due to rapid heating |

| Yield & Purity | Variable, can be high | Often high yield and purity researchgate.netresearchgate.net |

To further minimize environmental impact, solvent-free and minimal-solvent peptide synthesis methods are being explored. acs.org Reactive extrusion, a process that involves mixing reactants under high pressure and temperature with minimal or no solvent, has been successfully used for peptide bond formation. 5z.comresearchgate.net

In one study, this compound was reacted with H-Gly-OMe in an extruder with a small amount of acetone. 5z.com The reaction yielded Boc-Trp-Gly-OMe in 85% yield with excellent purity. researchgate.net This demonstrates the feasibility of using this compound in highly concentrated, minimal-solvent conditions. 5z.com Another approach is the use of resonant acoustic mixing (RAM), which has shown promise for sustainable peptide bond formation with minimal solvent waste. chemrxiv.org These solvent-less or minimal-solvent techniques, including ball-milling, represent a significant step towards greener peptide production. acs.org5z.com

Table 2: Research Findings in Minimal-Solvent Peptide Synthesis with this compound

| Method | Reactants | Conditions | Yield | Reference |

|---|---|---|---|---|

| Reactive Extrusion | This compound, H-Gly-OMe, NaHCO3 | 40 °C, 150 rpm, 10 min recirculation in acetone | 85% | researchgate.net |

Advancements in Environmentally Benign Solution-Phase Methodologies

Synthesis of Complex and Modified Peptides via this compound

The versatility of this compound extends to the synthesis of peptides with complex structures and modifications, which are often designed to enhance biological activity or stability.

This compound is a key building block for introducing tryptophan into a wide array of bioactive peptides. Tryptophan residues are often crucial for the biological function of peptides, participating in binding to receptors and other molecular interactions.

For example, this compound has been utilized in the synthesis of di- and tripeptides. 5z.comresearchgate.net One specific example is the synthesis of Boc-Trp-Phe-OMe, a dipeptide derivative, which can be prepared in solution phase from this compound and H-Phe-OMe·HCl. This dipeptide serves as a precursor for more complex peptide structures. Furthermore, this compound has been used in the generation of peptide fragments for the synthesis of analogs of larger biomolecules, such as ribonuclease. pharm.or.jp The synthesis of chromogenic and fluorogenic peptide substrates for proteases also utilizes active esters like this compound to couple the peptide sequence to a reporter molecule. beilstein-journals.org

The ability to efficiently and reliably incorporate tryptophan using this compound is essential for the development of new peptide-based therapeutics and research tools.

Table 3: List of Compounds Mentioned

| Compound Name | Abbreviation |

|---|---|

| N-(tert-Butoxycarbonyl)-L-tryptophan N-hydroxysuccinimide ester | This compound |

| N-(tert-Butoxycarbonyl)-L-tryptophan | Boc-Trp-OH |

| Glycine methyl ester | H-Gly-OMe |

| Phenylalanine methyl ester hydrochloride | H-Phe-OMe·HCl |

| N-(tert-Butoxycarbonyl)-L-tryptophyl-L-glycine methyl ester | Boc-Trp-Gly-OMe |

| N-(tert-Butoxycarbonyl)-L-tryptophyl-L-phenylalanine methyl ester | Boc-Trp-Phe-OMe |

| Dimethylformamide | DMF |

Design and Synthesis of Tryptophan-Containing Peptidomimetics

The incorporation of tryptophan into peptidomimetic scaffolds is a key strategy for developing novel therapeutic agents and molecular probes. Peptidomimetics, which mimic the structure and function of natural peptides but have improved properties such as enhanced stability and bioavailability, often rely on specialized building blocks for their synthesis. Nα-Boc-L-tryptophan N-hydroxysuccinimide ester (this compound) serves as a critical reagent in this context, providing a reactive tryptophan unit ready for conjugation to various molecular frameworks.

The design of tryptophan-containing peptidomimetics often focuses on constraining the conformation of the tryptophan residue to enhance binding affinity and selectivity for a biological target. researchgate.net One approach involves creating analogs where the tryptophan side chain is part of a new ring system. For instance, conformationally constrained tryptophan analogs featuring a seven-membered lactam have been synthesized. researchgate.net The synthesis for these structures can begin with a precursor like Boc-protected 2'-formyl tryptophan, which is derived from the oxidation of Boc-tetrahydro-β-carboline-3-carboxylic acid. researchgate.net This key intermediate can then undergo reductive amination with various amines or amino acid esters, followed by intramolecular cyclization to yield the final constrained peptidomimetic. researchgate.net

Another class of peptidomimetics involves triazine-based scaffolds. The synthesis of short antibacterial peptidomimetics has been accomplished using Fmoc-triazine amino acids. mdpi.com In these multi-step syntheses, while the final building block is an Fmoc-protected amino acid, the general strategy involves sequential nucleophilic substitution reactions. A similar approach can be envisaged where this compound or a related activated tryptophan derivative is coupled to a core scaffold to introduce the critical indole functionality. For example, a synthetic pathway might involve treating a core molecule with Boc-ethylenediamine, followed by deprotection and subsequent reaction with an activated amino acid like Fmoc-OSu or this compound to build the desired structure. mdpi.com

Research has also demonstrated the synthesis of dipeptides and tripeptides using reactive extrusion, a green chemistry approach. 5z.com In these processes, this compound is reacted with an amino acid ester hydrochloride salt in the presence of a base like sodium bicarbonate. 5z.com This method has been shown to be highly efficient, producing dipeptides such as Boc-Trp-Gly-OMe and Boc-Trp-Phe-OMe in high yields and excellent stereoisomeric excesses in very short reaction times. 5z.com These resulting protected dipeptides are themselves valuable building blocks for more complex peptidomimetics.

The table below summarizes findings from a reactive extrusion synthesis of tryptophan-containing dipeptides, which are precursors for larger peptidomimetics.

Table 1: Synthesis of Tryptophan-Containing Dipeptides via Reactive Extrusion

| Product | Reactants | Conditions | Yield | Diastereomeric/Enantiomeric Excess |

|---|---|---|---|---|

| Boc-Trp-Gly-OMe | This compound, HCl.H-Gly-OMe, NaHCO3 | 40 °C, Recirculation | 85% | >99% ee |

| Boc-Trp-Phe-OMe | This compound, HCl.H-Phe-OMe, NaHCO3 | 40 °C, Recirculation | 61% | >99% de |

| Boc-Asp(OBzl)-Trp-Gly-OMe | Boc-Asp(OBzl)-OSu, HCl.H-Trp-Gly-OMe, NaHCO3 | Extruder | 86% | 96% purity |

| Boc-Asp(OBzl)-Trp-Phe-OMe | Boc-Asp(OBzl)-OSu, HCl.H-Trp-Phe-OMe, NaHCO3 | Extruder | 89% | 94% purity |

Data sourced from research on peptide coupling by reactive extrusion. 5z.com

Strategies for Cyclic Peptide Synthesis

Cyclic peptides often exhibit superior metabolic stability, receptor selectivity, and binding affinity compared to their linear counterparts due to reduced conformational flexibility. The tryptophan residue, with its bulky indole side chain, is a valuable component in cyclic structures, and this compound is a key reagent for its incorporation prior to cyclization.

A common strategy for creating cyclic peptides is head-to-side-chain cyclization, which forms a lactam bridge between the N-terminal amine and a side-chain carboxyl group of an amino acid like glutamic acid or aspartic acid. researchgate.net In such a synthesis, the linear peptide is typically assembled on a solid support using Fmoc or Boc chemistry. researchgate.netdiva-portal.org The tryptophan residue can be introduced at any desired position using Boc-Trp-OH during solid-phase peptide synthesis (SPPS), or this compound in a solution-phase fragment condensation. After assembly of the linear precursor, the N-terminal protecting group is removed, and the side-chain protecting group of an acidic residue is selectively cleaved, allowing for intramolecular amide bond formation to close the ring. diva-portal.org

Side-chain anchoring is another powerful strategy that facilitates on-resin modifications, including cyclization. researchgate.net While less common for tryptophan compared to residues like Asp or Glu, methods are being developed to anchor the tryptophan indole ring to a resin. researchgate.net This leaves the N- and C-termini free for extension and subsequent head-to-tail cyclization while the peptide is still attached to the solid support. A dihydropyranyl functional group has been explored as a handle for linking the indole nitrogen to a polystyrene resin, an attachment that is stable during peptide synthesis but can be cleaved under acidic conditions. researchgate.net

The synthesis of bicyclic peptides containing tryptophan represents a further step in constraining peptide conformation. ub.edu Halogenated tryptophan derivatives, for example, can be incorporated into a peptide chain and then used in on-resin palladium-catalyzed reactions like the Suzuki-Miyaura cross-coupling to form a second cyclic bridge. ub.edu The initial incorporation of the tryptophan derivative often follows standard Boc or Fmoc protocols for peptide synthesis.

The table below outlines common protection strategies relevant to the synthesis of cyclic peptides containing tryptophan.

Table 2: Protecting Group Strategies in Peptide Synthesis

| Strategy | Nα-Protection | Side-Chain Protection | Deprotection Conditions | Orthogonal? | Key Features |

|---|---|---|---|---|---|

| Boc/Bzl | Boc (tert-butyloxycarbonyl) | Benzyl-based (Bzl) | Nα: Moderate acid (TFA) Side-Chain/Cleavage: Strong acid (HF) | Quasi-orthogonal | Historically significant; risk of side reactions with Trp if indole is unprotected. biosynth.compeptide.compeptide.comnih.gov |

| Fmoc/tBu | Fmoc (9-fluorenylmethoxycarbonyl) | tert-Butyl-based (tBu) | Nα: Base (Piperidine) Side-Chain/Cleavage: Acid (TFA) | Fully Orthogonal | Most common strategy; mild conditions for Nα-deprotection preserve acid-sensitive linkages. diva-portal.orgbiosynth.com |

This table contrasts the two major strategies used in solid-phase peptide synthesis, which are foundational for assembling the linear precursors to cyclic peptides.

Role of Boc Trp Osu in Bioconjugation and Biomolecular Functionalization

Mechanistic Principles of N-Hydroxysuccinimide Ester-Mediated Bioconjugation

N-hydroxysuccinimide (NHS) esters are widely employed activating groups for carboxylic acids, enabling efficient coupling with primary amines. The reaction mechanism involves a nucleophilic attack by the amine group of a target molecule (e.g., a protein or peptide) onto the electrophilic carbonyl carbon of the NHS ester. This process leads to the formation of a stable amide bond and the release of N-hydroxysuccinimide as a leaving group chemimpex.commst.eduresearchgate.net. The Boc-Trp-OSu molecule specifically utilizes the N-hydroxysuccinimide ester moiety to activate the carboxyl group of Nα-Boc-L-tryptophan. The tert-butyloxycarbonyl (Boc) group serves as a protecting group for the alpha-amino functionality of the tryptophan residue, preventing unwanted side reactions during the activation and conjugation process. The presence of the tryptophan residue itself can also confer specific properties or reactivity to the resulting conjugate chemimpex.comiris-biotech.de.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| Chemical Name | Nα-Boc-L-tryptophan N-hydroxysuccinimide ester | chemimpex.comiris-biotech.de |

| CAS Number | 3392-11-8 | chemimpex.comiris-biotech.dechemscene.comscbt.com |

| Molecular Formula | C₂₀H₂₃N₃O₆ | chemimpex.comchemscene.comscbt.com |

| Molecular Weight | 401.42 g/mol | chemimpex.comiris-biotech.dechemscene.comscbt.com |

| Purity | ≥ 97% (HPLC) | chemimpex.com |

| Appearance | White to off-white powder | chemimpex.com |

| Melting Point | 141-146 °C | chemimpex.com |

| Storage Temperature | 0-8 °C | chemimpex.com |

NHS esters, including this compound, are generally characterized by good storage stability while maintaining high reactivity towards primary amines, facilitating efficient amide bond formation with minimal side reactions such as racemization researchgate.net.

Site-Specific Labeling and Modification of Proteins and Biomolecules

This compound is instrumental in achieving site-specific labeling and modification of proteins and other biomolecules that possess accessible primary amine groups. These amine groups are predominantly found at the N-terminus of polypeptide chains and on the ε-amino groups of lysine (B10760008) residues within the protein sequence ru.nlnih.gov. The selective reaction of the NHS ester with these amine functionalities allows for the precise introduction of the Boc-protected tryptophan moiety onto the biomolecule. This targeted modification is crucial for various applications, including the development of antibody-drug conjugates, protein-based therapeutics, and diagnostic tools, where precise control over the site of modification is paramount for maintaining biological activity and function chemimpex.com. Researchers value this compound for its ease of use and its ability to yield high-purity products in synthetic processes, contributing to the development of novel biomolecular conjugates chemimpex.com.

Applications in Functionalized Nanoparticle Synthesis

The unique chemical properties of this compound lend themselves to advanced applications in the synthesis and functionalization of nanoparticles, particularly in creating peptide-functionalized architectures and in strategies involving in situ reduction.

Peptide-Functionalized Nanoparticle Architectures

This compound serves as a key reagent for covalently attaching tryptophan-containing peptides to the surface of nanoparticles. This process typically involves chemical conjugation, where the NHS ester of this compound reacts with amine groups present on the nanoparticle surface or on pre-attached linker molecules nih.gov. The resulting peptide-functionalized nanoparticles can exhibit enhanced properties, such as improved colloidal stability, increased solubility in aqueous environments, and specific targeting capabilities due to the peptide's inherent biological recognition motifs chemimpex.comnih.gov. For instance, attaching peptides that target specific cell receptors can direct nanoparticles to particular tissues or cells, a critical aspect in targeted drug delivery systems chemimpex.com.

In Situ Reduction Strategies for Metal Nanoparticles

Amino acid residues, particularly tryptophan (Trp), are known to act as effective reducing and stabilizing agents in the synthesis of metal nanoparticles, such as gold (Au) and silver (Ag) nanoparticles mdpi.comd-nb.info. The indole (B1671886) ring of tryptophan can undergo redox reactions, facilitating the reduction of metal ions to their metallic state and simultaneously stabilizing the nascent nanoparticles through surface interactions mdpi.comd-nb.info. Research has demonstrated that peptides containing tryptophan residues, including those with Boc-protected tryptophan moieties, can be employed in in situ reduction strategies for nanoparticle synthesis mdpi.com. For example, studies have shown that Boc-L-Aib-W-OH (a Boc-protected tryptophan derivative within a peptide) can mediate the in situ reduction of gold and silver ions to form functionalized nanoparticles mdpi.com. While this compound itself is primarily an activating agent for conjugation, its tryptophan component, or peptides synthesized using it, can directly participate in or influence the reduction and stabilization processes during nanoparticle formation, leading to peptide-stabilized metal nanoparticles mdpi.comd-nb.info.

Mechanistic Studies and Reaction Control in Boc Trp Osu Chemistry

Kinetic and Thermodynamic Investigations of Amide Bond Formation

The primary function of Boc-Trp-OSu is the formation of a peptide bond through aminolysis. This reaction proceeds via a well-established mechanism involving nucleophilic attack by a primary amine on the carbonyl carbon of the NHS ester glenresearch.comcitizendium.orgthermofisher.com. This attack generates a transient tetrahedral intermediate, which subsequently collapses, expelling N-hydroxysuccinimide (NHS) as a leaving group and forming a stable amide (peptide) bond glenresearch.comthermofisher.com.

The reaction rate is significantly influenced by several factors:

pH: The nucleophilicity of the amine is pH-dependent. At lower pH values, primary amines exist in their protonated, unreactive ammonium (B1175870) form. Conversely, at higher pH values, the amine is deprotonated and more nucleophilic. However, excessively high pH (above 8.5-9) significantly accelerates the hydrolysis of the NHS ester, leading to a decrease in coupling efficiency lumiprobe.com. Therefore, an optimal pH range, typically between 7.0 and 8.5, is crucial for maximizing aminolysis while minimizing hydrolysis lumiprobe.com.

Solvent: While NHS esters can be reactive in aqueous buffers, they are often dissolved in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO) before addition to the reaction mixture. These solvents can influence solubility and reaction kinetics lumiprobe.comd-nb.info.

Thermodynamics: The formation of an amide bond from an activated ester and an amine is generally thermodynamically favorable. The process is driven by the formation of a strong, stable amide linkage and the release of NHS, a relatively stable leaving group acs.orgcore.ac.uk.

NHS esters, including this compound, are characterized by their good storage stability when kept dry and cool, yet possess sufficient reactivity for efficient coupling d-nb.inforesearchgate.net.

Analysis of Hydrolytic Stability of this compound

A critical aspect of this compound's chemistry is its susceptibility to hydrolysis. The activated ester moiety is sensitive to moisture and water, which can lead to its degradation. Hydrolysis involves the reaction of the NHS ester with water, regenerating the free carboxylic acid (Boc-Trp-OH) and N-hydroxysuccinimide glenresearch.comd-nb.inforsc.orgresearchgate.net.

The rate of hydrolysis is influenced by:

pH: Higher pH values significantly accelerate the hydrolysis of NHS esters lumiprobe.comd-nb.inforsc.org.

Water Content: The presence of water, even in trace amounts, can initiate hydrolysis. This necessitates the use of dry solvents and careful handling of the reagent d-nb.inforsc.org.

Temperature: Elevated temperatures can also increase the rate of hydrolysis.

Hydrolysis represents a direct competition with the desired aminolysis reaction, reducing the effective concentration of the activated amino acid and thus lowering the yield of the target peptide nih.gov.

| Factor Influencing Hydrolytic Stability | Impact on this compound |

| pH | Higher pH accelerates hydrolysis. Optimal range is crucial for coupling. |

| Moisture/Water | Sensitive to water; hydrolysis leads to degradation into Boc-Trp-OH and NHS. |

| Temperature | Higher temperatures can increase hydrolysis rates. |

| Solvent Purity | Trace water in solvents can initiate hydrolysis. |

Elucidation of Side Reaction Pathways and Prevention Strategies

Beyond hydrolysis, other side reactions can compromise the efficiency and purity of peptide synthesis using this compound.

As detailed in section 5.2, the hydrolysis of the NHS ester is a primary concern. This reaction converts the activated this compound back into Boc-Trp-OH, a non-reactive species for amide bond formation. This effectively reduces the yield of the desired peptide coupling product. The rate of hydrolysis can be comparable to or even exceed the rate of aminolysis under suboptimal conditions, particularly in aqueous buffers at higher pH or when the activated ester is exposed to moisture for extended periods researchgate.netnih.gov.

Prevention Strategies:

Minimize Water Exposure: Store this compound under anhydrous conditions and use dry solvents for dissolution.

pH Control: Maintain the reaction pH within the optimal range (typically 7.0-8.5) to balance amine nucleophilicity and ester stability.

Timely Use: Prepare solutions of this compound and use them promptly, ideally within a few hours, to minimize degradation.

Anhydrous Solvents: Employ anhydrous solvents like DMF or DMSO for dissolving the reagent before addition to the aqueous buffer.

N-overacylation, in the context of peptide synthesis, generally refers to the undesired acylation of a nucleophilic site more than once, or the acylation of unintended functional groups. While specific instances of "N-overacylation" directly attributable to this compound are not extensively detailed in the provided literature, it represents a general concern in peptide chemistry. This could potentially manifest as:

Acylation of the N-terminus of a growing peptide chain with more than one amino acid residue if coupling conditions are not carefully controlled.

Acylation of unprotected side-chain amino groups (e.g., lysine) if present and not adequately protected.

However, NHS esters are generally known for their selective reaction with primary amines and typically lead to mono-acylation when used appropriately. The Boc group on the alpha-amino nitrogen of tryptophan also inherently prevents its own N-terminus from reacting with another activated amino acid.

Prevention Strategies:

Stoichiometric Control: Use precise control over the molar equivalents of this compound relative to the amine component to avoid excess reagent that could lead to multiple reactions.

Side-Chain Protection: Ensure that all reactive side chains, particularly amino groups of lysine (B10760008), are appropriately protected during peptide synthesis.

Maintaining the stereochemical integrity of amino acids is critical in peptide synthesis, as racemization (conversion of an L-amino acid to a D-amino acid or a mixture of both) can lead to peptides with altered or lost biological activity. NHS esters are generally considered to be among the coupling agents that cause minimal racemization researchgate.net. The Nα-Boc protecting group itself contributes to suppressing racemization by sterically and electronically hindering the alpha-proton, which is the site of enolization that can lead to epimerization wiley-vch.deorganic-chemistry.org.

However, racemization can still occur under certain conditions, particularly if the activated ester intermediate is unstable or if reaction conditions promote enolization. Tryptophan's indole (B1671886) ring is also susceptible to side reactions, such as alkylation by tert-butyl cations generated during Boc deprotection, though this is a concern during deprotection steps rather than the coupling step itself peptide.comelsevier.com.

Research Findings on Racemization: Studies have indicated that this compound, when used under optimized conditions, can lead to excellent retention of enantiomeric purity. For example, in one reported mechanochemical synthesis, the use of this compound resulted in complete retention of enantiomeric excess (>99% ee) in the synthesized dipeptide researchgate.net.

Data Table: Stereochemical Integrity with this compound

| Reaction Type / Conditions | Product Example | Enantiomeric Excess (ee) Retention | Reference |

| Mechanochemical synthesis of Boc-Trp-Gly-OMe | Boc-Trp-Gly-OMe | >99% | researchgate.net |

| Solution-phase peptide coupling (general NHS ester use) | Various peptides | Generally high, minimal racemization | researchgate.net |

Prevention Strategies:

Appropriate Reaction Conditions: Employ mild reaction conditions, control reaction times, and avoid prolonged exposure to basic conditions that can promote enolization.

Use of Additives: While NHS esters are often used without additives, in some complex coupling scenarios, additives might be considered, though their necessity with NHS esters is less pronounced than with other activating agents.

Reagent Purity: Ensure the purity of this compound and other reagents to avoid impurities that might catalyze side reactions.

By carefully controlling reaction parameters and understanding these mechanistic aspects, this compound remains a powerful and reliable reagent for the synthesis of complex peptides and peptide-based therapeutics.

Advanced Research Trajectories and Future Prospects

Innovation in Green Chemistry Methodologies for Boc-Trp-OSu Synthesis and Application

The synthesis and application of this compound, particularly within Solid-Phase Peptide Synthesis (SPPS), have traditionally involved significant quantities of hazardous solvents and reagents. nih.gov This has prompted a shift towards more environmentally sustainable practices, aligning with the principles of green chemistry. The primary goals are to reduce solvent consumption, replace hazardous substances, and improve atom economy. nih.gov

From a green chemistry perspective, SPPS is hampered by the large volumes of solvent required for washing after the deprotection and coupling steps. peptide.com A key innovation is the development of protocols that combine these two main steps into a single, more efficient process. For instance, after the coupling reaction involving an activated amino acid like this compound is complete, a deprotecting agent such as piperidine (B6355638) can be added directly to the reaction mixture. This strategy significantly reduces the amount of solvent needed for intermediate washing steps, potentially saving up to 75% of the solvent typically used. peptide.com

Another major focus is the replacement of commonly used solvents like dimethylformamide (DMF), N-methyl-2-pyrrolidone (NMP), and dichloromethane (B109758) (CH2Cl2), which are facing increasing regulatory scrutiny due to their toxicity. nih.gov Researchers are actively investigating greener alternatives that maintain high reaction efficiency and peptide purity. The development of more sustainable solvent systems is a critical area of research that directly impacts the lifecycle of reagents like this compound. nih.gov While the complete replacement of traditional solvents is a long-term goal, adjusting current SPPS protocols to incorporate non-hazardous, green solvents represents a more immediate and less disruptive strategy for the pharmaceutical industry. nih.gov

| Green Chemistry Approach | Description | Impact on this compound Application |

| Solvent Reduction | Combining coupling and deprotection steps into a single pot process to minimize washing. peptide.com | Reduces overall solvent waste in peptide synthesis cycles using this compound. |

| Alternative Solvents | Replacing hazardous solvents (e.g., DMF, NMP) with more environmentally benign alternatives. nih.gov | Improves the safety and sustainability profile of peptide synthesis processes where this compound is a key reagent. |

| Atom Economy Improvement | Developing more efficient coupling reagents and strategies that minimize waste from protecting groups and activators. | While the Boc group is well-established, future research may focus on more easily recyclable protecting groups for tryptophan. |

| Energy Efficiency | Utilizing methods like microwave-assisted SPPS to accelerate reaction times and reduce energy consumption. researchgate.net | Speeds up the incorporation of this compound into peptide chains, making the overall synthesis process faster and more energy-efficient. |

Integration of this compound in Combinatorial Library Synthesis

Combinatorial chemistry is a powerful technique used in drug discovery to synthesize a large number of different but structurally related molecules, known as a library, in a short period. nih.govbohrium.com These libraries are then screened for biological activity to identify lead compounds for drug development. This compound is an ideal building block for the creation of peptide-based combinatorial libraries due to its pre-activated and protected nature, which facilitates its use in automated and high-throughput synthesis protocols. researchgate.net

The "split-pool" synthesis strategy is a common method for generating vast "one-bead-one-compound" (OBOC) libraries, which can contain thousands to millions of unique peptide sequences. nih.gov In this process, a solid support resin is divided into multiple portions. A different building block, such as this compound or another protected amino acid, is coupled to each portion. The portions are then pooled, mixed, and re-divided for the next coupling cycle. This process is repeated, exponentially increasing the diversity of the library. nih.gov

The integration of this compound allows for the systematic introduction of tryptophan, an amino acid with a unique indole (B1671886) side chain capable of various molecular interactions, into countless peptide sequences within a library. Screening these libraries against biological targets, such as receptors or enzymes, can lead to the discovery of novel peptide-based therapeutics or diagnostic agents. nih.gov The efficiency of combinatorial synthesis allows for the rapid exploration of a vast chemical space to identify new pharmacophores. bohrium.com

| Library Position | Building Block 1 | Building Block 2 | Building Block 3 |

| Position 1 | This compound | Boc-Ala-OSu | Boc-Leu-OSu |

| Position 2 | Boc-Gly-OSu | Boc-Phe-OSu | Boc-Val-OSu |

| Resulting Peptides | Trp-Gly, Trp-Phe, Trp-Val | Ala-Gly, Ala-Phe, Ala-Val | Leu-Gly, Leu-Phe, Leu-Val |

This table illustrates a simplified 3x2 combinatorial synthesis, where this compound is one of the initial building blocks, resulting in a library of 9 distinct dipeptides.

Prospects for Novel this compound Derivatives in Chemical Biology Research

Chemical biology utilizes chemical tools and techniques to study and manipulate biological systems. osu.edu The design and synthesis of novel derivatives of this compound are poised to create powerful probes for this field. By modifying the tryptophan indole ring or the Boc protecting group, researchers can develop molecules with unique properties to investigate complex biological processes.

One promising area is the development of tryptophan derivatives with altered electronic or steric properties. For example, incorporating substituents onto the indole ring can modulate the pharmacological properties of peptides containing these modified residues. nih.gov Research on cholecystokinin (CCK) derivatives has shown that modifications to a Boc-Trp-containing tetrapeptide can switch the molecule's function from a potent agonist to an antagonist. nih.gov This highlights how subtle changes to the tryptophan moiety can fine-tune biological activity.

Furthermore, Boc-protected dipeptides containing tryptophan have been investigated as potential broad-spectrum antibacterial agents. nih.gov Studies have shown that compounds like Boc-Phe-Trp-OMe and Boc-Trp-Trp-OMe exhibit antibacterial activity against both Gram-positive and Gram-negative bacteria and possess the ability to disrupt biofilms. These dipeptides can self-assemble into nanostructures that contribute to their membrane permeabilization effects. nih.gov This research opens avenues for developing new classes of peptide-based antibiotics derived from Boc-Trp building blocks.

Future prospects also include the synthesis of this compound derivatives that incorporate fluorescent tags, photo-crosslinkers, or bioorthogonal handles. These functionalized building blocks would enable researchers to track the localization of peptides within cells, identify binding partners, and study dynamic biological events with high precision. The versatility of the tryptophan scaffold, combined with the robust chemistry of the Boc-OSu format, provides a rich platform for creating sophisticated chemical probes to advance our understanding of biology. osu.edu

Q & A

Basic Research Questions

Q. What are the key methodological considerations for synthesizing Boc-Trp-OSu in a laboratory setting?

- Answer : The synthesis of this compound involves three critical steps: (1) Protecting the amine group of tryptophan using tert-butoxycarbonyl (Boc) chemistry to prevent unwanted side reactions, (2) activating the carboxyl group with N-hydroxysuccinimide (OSu) to form the active ester, and (3) purification via recrystallization or reverse-phase HPLC to ensure >95% purity. Characterization should include H/C NMR to confirm Boc-group integrity, mass spectrometry (MS) for molecular weight verification, and TLC/HPLC to assess reaction progress. Reproducibility requires strict control of anhydrous conditions and stoichiometric ratios during activation .

Q. How should this compound be stored to maintain stability for peptide synthesis experiments?

- Answer : this compound is hygroscopic and prone to hydrolysis. Store desiccated at -20°C in amber vials to prevent light-induced degradation. Stability should be monitored periodically via TLC (silica gel, ethyl acetate/hexane) or HPLC (C18 column, acetonitrile/water gradient) to detect free Trp-OSu or succinimide byproducts. Long-term storage (>6 months) requires argon atmosphere to minimize oxidation of the indole ring .

Advanced Research Questions

Q. What methodological approaches are recommended to resolve contradictions in spectroscopic data when characterizing this compound derivatives?

- Answer : Discrepancies in NMR or MS data may arise from residual solvents, diastereomer formation, or incomplete Boc protection. Cross-validate results using complementary techniques:

- X-ray crystallography to confirm stereochemistry.

- IR spectroscopy to detect unreacted carboxyl groups (C=O stretch at ~1700 cm).

- High-resolution MS (HRMS) to rule out adducts or impurities.

Literature comparisons (e.g., Beilstein Journal protocols) and computational modeling (DFT for NMR chemical shift prediction) can identify artifacts .

Q. How can coupling efficiency of this compound in solid-phase peptide synthesis (SPPS) be optimized under varying pH conditions?

- Answer : Coupling efficiency depends on the deprotonation of the amine nucleophile. Design experiments to:

- Titrate pH using DIEA (2–5 eq.) in DMF or DCM.

- Monitor reaction kinetics via real-time LC-MS to identify optimal pH (typically 8–9).

- Compare with alternative activators (e.g., HATU) to assess OSu’s limitations in sterically hindered environments.

Statistical tools (ANOVA) can quantify the impact of pH variability on yield .

Q. What strategies minimize racemization during this compound-mediated peptide chain elongation?

- Answer : Racemization occurs via base-catalyzed oxazolone formation. Mitigation strategies include:

- Low-temperature reactions (0–4°C) to slow base activity.

- Additives like HOBt or Oxyma to suppress oxazolone intermediates.

- Chiral HPLC analysis (e.g., Chirobiotic T column) to measure enantiomeric excess (EE) post-coupling.

Kinetic studies comparing racemization rates under different conditions (solvent, base strength) are critical for protocol refinement .

Q. How to design a controlled experiment assessing solvent polarity effects on this compound reactivity in amide bond formation?

- Answer :

- Independent variable : Solvent polarity (DMF [polar aprotic] vs. DCM [nonpolar]).

- Dependent variables : Reaction rate (HPLC-measured conversion), byproduct formation (MS/MS).

- Control : Fixed temperature (25°C), equimolar reagents, inert atmosphere.

Use a factorial design to test interactions between solvent and concentration. Multivariate regression analysis identifies dominant factors influencing reactivity .

Methodological Frameworks

- Experimental Design : Apply the PICO framework (Population: this compound; Intervention: Reaction condition; Comparison: Alternative reagents; Outcome: Yield/purity) to structure hypothesis-driven studies .

- Data Validation : Use FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) to evaluate research questions, ensuring alignment with gaps in peptide synthesis literature .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.